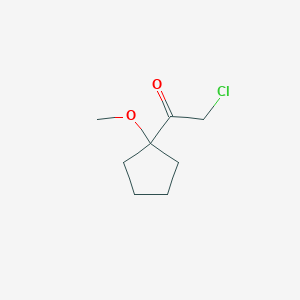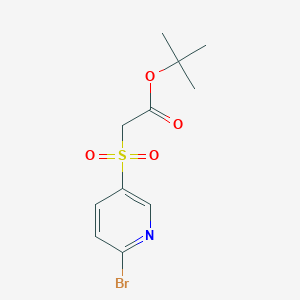
6-Ethoxypyridazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-pyridazinecarboxaldehyde is an organic compound belonging to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of an ethoxy group at the 6-position and a formyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-pyridazinecarboxaldehyde typically involves the functionalization of pyridazine derivatives. One common method is the ethoxylation of 3-pyridazinecarboxaldehyde using ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 6-Ethoxy-3-pyridazinecarboxaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-3-pyridazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Ethoxy-3-pyridazinecarboxylic acid.
Reduction: 6-Ethoxy-3-hydroxymethylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-3-pyridazinecarboxaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-pyridazinecarboxaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3-pyridazinecarboxaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Pyridazinecarboxaldehyde: Lacks the ethoxy group, making it less lipophilic.
6-Ethoxy-2-pyridazinecarboxaldehyde: Similar structure but with the formyl group at the 2-position.
Uniqueness
6-Ethoxy-3-pyridazinecarboxaldehyde is unique due to the specific positioning of the ethoxy and formyl groups, which can influence its reactivity and biological activity. The ethoxy group enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-ethoxypyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7-4-3-6(5-10)8-9-7/h3-5H,2H2,1H3 |
Clé InChI |
GKZRGBMZMGHFNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


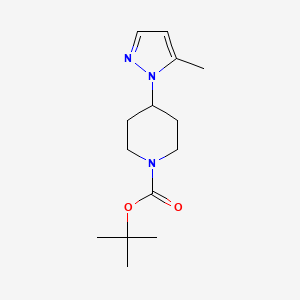
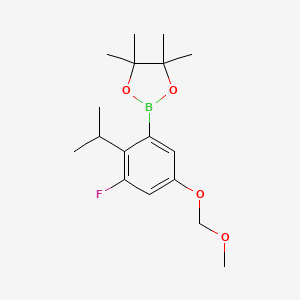
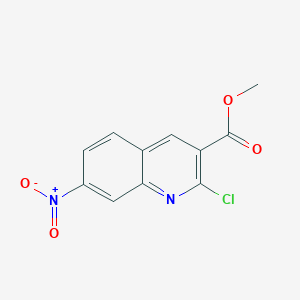






![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)
